molecular formula C19H22N4O6S B2825114 N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899733-37-0

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2825114
CAS RN: 899733-37-0
M. Wt: 434.47
InChI Key: ZRMVVJVBNKNQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might undergo reactions involving cleavage of the carbon-oxygen bond, while the pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Computational and Pharmacological Potential

The compound is explored for its potential in computational and pharmacological research, particularly in the design of heterocyclic derivatives such as 1,3,4-oxadiazole and pyrazoles. These derivatives have been studied for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) reveals moderate inhibitory effects and potential in free radical scavenging, indicating its promise in drug discovery and development (M. Faheem, 2018).

Anti-Tumor Agents

Further research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines. This suggests the compound's utility in developing potent anti-tumor agents, highlighting the importance of structural modification for enhanced pharmacological profiles (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Electrochromic Materials

The compound's derivatives are also being investigated for their applications in material science, specifically in the development of electrochromic materials. The research focuses on the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives, which include methoxy and hydroxy phenyl groups, for potential use in NIR electrochromic devices. This opens up new avenues for the use of these compounds in smart window technologies and display applications, where their optical properties can be exploited (E. El-Menyawy, I. Zedan, H. Nawar, 2019).

Hepatic Uptake and Drug Metabolism

An important aspect of the research on this compound pertains to its hepatic uptake and metabolism, particularly involving human organic cation transporter 1 (OCT1). This research is crucial for understanding the pharmacokinetics and dynamics of drugs derived from this compound, providing insights into its absorption, distribution, metabolism, and excretion (ADME) processes. Such studies are vital for drug development, ensuring efficacy and safety in clinical applications (Megumi Iwai et al., 2009).

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-13-6-4-12(5-7-13)23-17(15-10-30(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-29-14/h4-7,14H,2-3,8-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMVVJVBNKNQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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